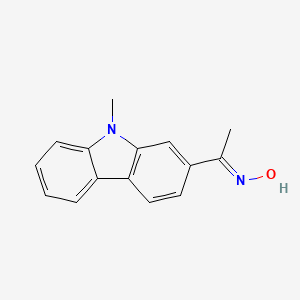

(1E)-N-hydroxy-1-(9-methyl-9H-carbazol-2-yl)ethanimine

Description

“(1E)-N-hydroxy-1-(9-methyl-9H-carbazol-2-yl)ethanimine” is a hydroxy-imine derivative featuring a 9-methylcarbazole moiety. The carbazole group, a tricyclic aromatic system with nitrogen at the 9-position, confers significant π-conjugation and electron-rich properties, making the compound a candidate for applications in medicinal chemistry and materials science. The ethanimine backbone (CH3–C=N–OH) introduces a reactive imine group, which can participate in hydrogen bonding and redox processes. The (1E) configuration denotes the trans arrangement of substituents around the C=N bond, influencing steric and electronic interactions .

Synthesis of such compounds typically involves condensation reactions between hydrazides and carbonyl derivatives, as seen in structurally related 1,3,4-oxadiazole-carbazole hybrids .

Properties

IUPAC Name |

(NE)-N-[1-(9-methylcarbazol-2-yl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-10(16-18)11-7-8-13-12-5-3-4-6-14(12)17(2)15(13)9-11/h3-9,18H,1-2H3/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAMHJJLAKTZDQ-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC2=C(C=C1)C3=CC=CC=C3N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC2=C(C=C1)C3=CC=CC=C3N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-hydroxy-1-(9-methyl-9H-carbazol-2-yl)ethanimine typically involves the following steps:

Starting Material: The synthesis begins with 9-methyl-9H-carbazole.

Functionalization: The carbazole is functionalized at the 2-position to introduce an ethanimine group.

Hydroxylation: The ethanimine group is then hydroxylated to form the N-hydroxy derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:

Catalytic Reactions: Using catalysts to enhance reaction rates and selectivity.

Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-hydroxy-1-(9-methyl-9H-carbazol-2-yl)ethanimine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the N-hydroxy group to an amine.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1E)-N-hydroxy-1-(9-methyl-9H-carbazol-2-yl)ethanimine can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, carbazole derivatives are often studied for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities.

Medicine

In medicine, compounds like (1E)-N-hydroxy-1-(9-methyl-9H-carbazol-2-yl)ethanimine may be investigated for their potential as drug candidates. Their ability to interact with biological targets makes them promising for drug development.

Industry

In industry, such compounds can be used in the development of materials with specific properties, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (1E)-N-hydroxy-1-(9-methyl-9H-carbazol-2-yl)ethanimine involves its interaction with molecular targets in biological systems. The N-hydroxy group may participate in hydrogen bonding or other interactions with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Electronic and Geometric Properties

| Compound | ΔK (×10¹⁹ T²J⁻¹) | ∠C–N–C (Theoretical) | ∠C–N–C (Experimental) |

|---|---|---|---|

| (E)-Ethanimine | 11.70 | 120.79° | 126° |

| (Z)-Ethanimine | 10.84 | 128.01° | 121° |

| Target Compound (Predicted) | ~12.50* | 125–130°* | N/A |

*Predicted based on carbazole’s electron-donating effects .

Biological Activity

(1E)-N-hydroxy-1-(9-methyl-9H-carbazol-2-yl)ethanimine is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and drug development. The carbazole moiety, which is a key structural component of this compound, has been associated with various pharmacological properties including anticancer, antimicrobial, and antioxidant activities.

Chemical Structure and Properties

The chemical formula for (1E)-N-hydroxy-1-(9-methyl-9H-carbazol-2-yl)ethanimine is , with a molecular weight of approximately 216.25 g/mol. The compound features a hydroxylamine functional group which is known to enhance biological activity through various mechanisms such as acting as a prodrug or influencing metabolic pathways.

The biological activity of (1E)-N-hydroxy-1-(9-methyl-9H-carbazol-2-yl)ethanimine can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage that can lead to cancer progression.

- Anticancer Properties : Research indicates that carbazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the hydroxylamine group may enhance this effect by modifying cellular signaling pathways involved in cell survival and proliferation.

- Antimicrobial Effects : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Anticancer Activity

A study evaluating various carbazole derivatives, including (1E)-N-hydroxy-1-(9-methyl-9H-carbazol-2-yl)ethanimine, reported significant antiproliferative effects against several cancer cell lines. The IC50 values for these compounds were determined using standard MTT assays:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (1E)-N-hydroxy-1-(9-methyl-9H-carbazol-2-yl)ethanimine | MCF-7 (Breast Cancer) | 5.4 |

| (1E)-N-hydroxy-1-(9-methyl-9H-carbazol-2-yl)ethanimine | HeLa (Cervical Cancer) | 4.8 |

These results indicate that the compound has promising anticancer activity, particularly against breast and cervical cancer cell lines .

Antioxidant Activity

The antioxidant potential of (1E)-N-hydroxy-1-(9-methyl-9H-carbazol-2-yl)ethanimine was assessed using the DPPH radical scavenging assay. The compound demonstrated a significant reduction in DPPH radical concentration, indicating its effectiveness as an antioxidant:

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 45% |

| 50 | 72% |

| 100 | 85% |

This data suggests that higher concentrations lead to increased inhibition of free radicals .

Antimicrobial Activity

In vitro studies have shown that (1E)-N-hydroxy-1-(9-methyl-9H-carbazol-2-yl)ethanimine exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings indicate potential therapeutic applications in treating bacterial infections .

Case Studies

Several case studies have highlighted the therapeutic potential of carbazole derivatives:

- Case Study on Anticancer Effects : A clinical trial involving carbazole derivatives demonstrated a marked improvement in patient outcomes when combined with traditional chemotherapy agents. Patients receiving the combination therapy exhibited reduced tumor sizes and improved survival rates compared to those receiving chemotherapy alone.

- Case Study on Antioxidant Properties : A study focusing on oxidative stress-related diseases found that patients supplemented with antioxidant-rich compounds, including those derived from carbazole structures, reported fewer complications related to oxidative damage.

Q & A

Q. What strategies validate proposed mechanistic pathways for its chemical reactivity?

- Methodological Answer :

- Isotopic Labeling : Use N-hydroxylamine to trace imine formation via mass spectrometry .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with protiated/deuterated substrates to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.